N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-20(2,3)21-19(25)24-11-9-15(10-12-24)18-23-22-17(27-18)13-14-5-7-16(26-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJSMLVIAFNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The presence of the thiadiazole ring in a compound often enhances its interaction with biological targets due to its unique electronic properties and structural characteristics .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiadiazole moiety contributes to the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
- Antiviral Effects : Compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication or entry into host cells.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives:
| Compound | Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 8d | Antifungal | A. niger | 32–42 | |
| 8e | Antifungal | C. albicans | 32–42 | |
| 11c | Antibacterial | B. subtilis | 16 | |
| 11e | Antibacterial | E. coli | 32 |
These results indicate that compounds related to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.
Antiviral Activity
Research has shown that thiadiazole derivatives can exhibit antiviral properties:
| Compound ID | Activity Type | Virus Type | Curative Rate (%) at 500 µg/mL | Reference |
|---|---|---|---|---|
| 102 | Antiviral | TMV | 60 | |
| 103 | Antiviral | TMV | 76 |
The enhanced protective effects observed in these studies suggest that modifications to the thiadiazole structure can lead to improved antiviral activity.
Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial properties of various thiadiazole derivatives, this compound was tested against a panel of bacteria and fungi. The results indicated a potent inhibitory effect against Staphylococcus aureus and Candida albicans, with MIC values comparable to established antibiotics like ampicillin and antifungals like fluconazole .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of thiadiazole derivatives in a murine model of inflammation. The compound demonstrated a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Heterocyclic Diversity : The target compound’s 1,3,4-thiadiazole distinguishes it from thiazole (Compound 14h) or benzimidazolone (Compound 20) analogs. Thiadiazoles are less common in medicinal chemistry but offer unique electronic properties .
- Molecular Weight : The target compound (385.5 g/mol) is mid-range, balancing complexity and bioavailability, whereas bulkier analogs (e.g., compound) may face solubility challenges .
Pharmacological Implications (Inferred)
- Kinase Inhibition : Piperidine-carboxamides often target ATP-binding pockets (e.g., CDK9 inhibitors in ). The tert-butyl group may enhance selectivity by filling hydrophobic pockets .
- Metabolic Stability : The methoxy group on the benzyl substituent could reduce oxidative metabolism, extending half-life compared to nitro- or iodine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
